3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol
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Overview
Description
3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a chloroethyl group attached to the benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the reaction of 2-chloroethylamine with a suitable benzotriazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazine compounds.
Scientific Research Applications
3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: A precursor in the synthesis of 3-(2-Chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol.
Benzotriazine: The parent compound of this compound.
Chloroethylbenzene: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a chloroethyl group and a benzotriazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112178-38-8 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-(2-chloroethyl)-4H-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C9H10ClN3O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4,9,14H,5-6H2 |
InChI Key |
ARBMLPOMHBSCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(N=N2)CCCl)O |
Origin of Product |
United States |
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